1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane
Description
1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane is a heterocyclic compound featuring a seven-membered azepane ring conjugated with a 2-furoyl group and a 2-bromophenoxymethyl substituent. The 2-furoyl moiety (a furan ring linked via a ketone) introduces aromaticity and electron-withdrawing characteristics, while the 2-bromophenoxymethyl group combines a brominated aromatic system with an ether linkage, likely influencing solubility and metabolic stability.
Properties
IUPAC Name |
azepan-1-yl-[5-[(2-bromophenoxy)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c19-15-7-3-4-8-16(15)22-13-14-9-10-17(23-14)18(21)20-11-5-1-2-6-12-20/h3-4,7-10H,1-2,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIVDCBINGFJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to produce 2-bromophenol.
Coupling with Furoyl Group: The 2-bromophenol is then reacted with a furoyl chloride derivative under basic conditions to form the 2-bromophenoxy furoyl intermediate.
Azepane Ring Formation: The final step involves the cyclization of the intermediate with an appropriate azepane precursor under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The furoyl group may enhance the compound’s binding affinity and specificity, while the azepane ring can influence its overall stability and bioavailability .
Comparison with Similar Compounds
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]azepane ()
Structural Differences :
- Core Functional Groups: The comparator compound replaces the 2-furoyl group with a sulfonyl (-SO₂-) moiety and substitutes the 2-bromophenoxymethyl with a 5-bromo-2-methoxyphenyl group .
- Molecular Weight : 348.255 g/mol (vs. ~354.22 g/mol estimated for the target compound, assuming similar substituents).
Physicochemical and Functional Implications :
- The 2-methoxy substituent in the comparator may increase steric hindrance and alter π-π stacking interactions compared to the ether-linked 2-bromophenoxymethyl group in the target compound.
- Bromine placement (5-position on benzene vs. 2-position on phenoxy) could affect electronic distribution and binding specificity.
Biological Relevance :
Sulfonyl-containing azepanes are often associated with protease inhibition or receptor antagonism. The target compound’s furoyl group may instead favor interactions with oxidoreductases or kinases.
[(5-Bromofuran-2-yl)methyl][1-(2-methylphenyl)ethyl]amine ()
Structural Differences :
Physicochemical and Functional Implications :
- The amine group increases basicity (pKa ~9–10) compared to the azepane’s tertiary amine (pKa ~7–8), affecting protonation states under physiological conditions.
- Molecular weight (294.19 g/mol) is lower than the target compound, suggesting differences in bioavailability.
Biological Relevance :
Amine-linked bromofurans are explored in CNS-targeted therapies. The target compound’s azepane and furoyl groups may shift its activity toward peripheral targets.
AM-1220 and AM-1241 ()
Structural Differences :
- Core Scaffold: These compounds are indole-based cannabinoids with azepane or piperidine rings, unlike the target’s furoyl-azepane system .
- Bromine Placement : Absent in AM-1220/1241; instead, iodine or nitro groups are present.
Functional Implications :
- The indole-naphthoyl or iodophenyl groups in AM-1220/1241 confer high affinity for cannabinoid receptors (CB1/CB2). The target compound’s bromophenoxy and furoyl groups may prioritize interactions with non-cannabinoid targets.
- Azepane in AM-1220 likely modulates receptor binding kinetics, a property that could extend to the target compound but with divergent outcomes due to differing substituents.
Biological Activity
1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties . This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromophenoxy Group : Contributes to its biological activity through interactions with various molecular targets.
- Furoyl Group : Enhances binding affinity and specificity.
- Azepane Ring : Influences stability and bioavailability.
The IUPAC name for this compound is azepan-1-yl-[5-[(2-bromophenoxy)methyl]furan-2-yl]methanone, with the molecular formula .
The biological activity of 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenoxy group can modulate enzyme activity, while the furoyl group may enhance the compound's binding properties. The azepane ring contributes to the overall pharmacokinetic profile, potentially improving absorption and distribution in biological systems .
Antimicrobial Properties
Research indicates that 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study highlighted its effectiveness in inhibiting cancer cell proliferation in multicellular spheroid models, which are more representative of in vivo tumor environments compared to traditional two-dimensional cell cultures . The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved.
Case Studies and Experimental Data
Several studies have contributed to understanding the biological activity of this compound:
- Anticancer Screening : A drug library screening identified 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane as a novel anticancer candidate, demonstrating significant cytotoxicity against human cancer cell lines .
- Inhibition of Protein Kinases : The compound's derivatives have shown potential in inhibiting protein kinase B (PKB-alpha) and protein kinase A (PKA), crucial targets in cancer therapy. For instance, related azepane derivatives were reported with IC50 values as low as 5 nM for PKB-alpha inhibition .
- Mechanistic Studies : Further investigation into the binding interactions between the compound and target proteins has been conducted using molecular modeling techniques, providing insights into its binding affinities and conformational dynamics .
Comparative Analysis
To contextualize the biological activity of 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane, it can be compared with similar compounds:
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane | Anticancer, Antimicrobial | TBD |
| Azepane Derivative A | PKB-alpha Inhibition | 4 |
| Azepane Derivative B | PKA Inhibition | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
